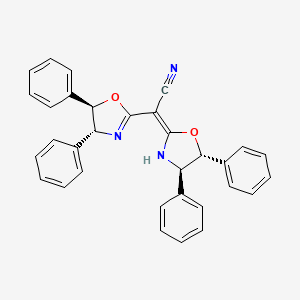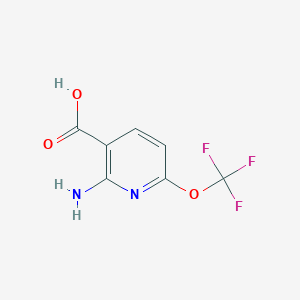![molecular formula C20H15N3 B13364813 N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13364813.png)
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Métodos De Preparación
The synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-haloaldehydes. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine or copper (I) bromide . Another approach is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of sodium carbonate .
Análisis De Reacciones Químicas
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Cyclization: The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving 2-aminopyridine and ketones.
Aplicaciones Científicas De Investigación
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could be used to treat inflammation and pain with fewer side effects compared to non-selective inhibitors.
Biological Studies: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and is used in molecular docking studies to understand its interaction with biological targets
Mecanismo De Acción
The mechanism of action of N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to form hydrogen bonds and other interactions within the enzyme’s active site, enhancing its selectivity and potency .
Comparación Con Compuestos Similares
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its COX-2 inhibitory activity.
7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine: Studied for its antibacterial and antifungal properties.
3-phenylimidazo[1,2-a]pyridine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H15N3 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
(E)-1-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanimine |
InChI |
InChI=1S/C20H15N3/c1-3-9-16(10-4-1)15-21-20-19(17-11-5-2-6-12-17)22-18-13-7-8-14-23(18)20/h1-15H/b21-15+ |
Clave InChI |
CEECUFSVAZYHSK-RCCKNPSSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364733.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
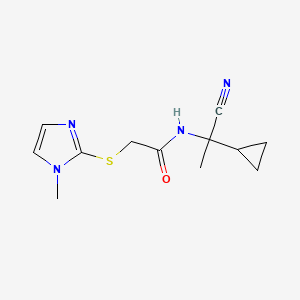
![6-(4-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364749.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)
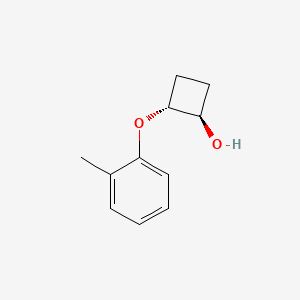
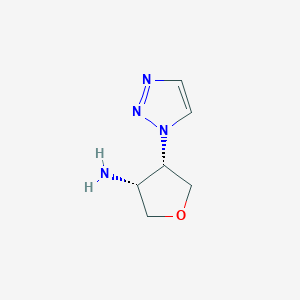
![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
![N-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13364787.png)
![4-(4-hydroxyquinazolin-2-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B13364790.png)
